(4S,5S)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid
Description
(4S,5S)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic acid is a stereochemically defined oxazolidine derivative with applications in pharmaceutical synthesis. Its molecular formula is C₂₂H₂₅NO₆ (molecular weight: 399.44 g/mol), featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-anisyl (4-methoxyphenyl) substituent, and a phenyl group at the 4-position . This compound is structurally related to taxane-class anticancer agents and is specifically identified as an impurity in cabazitaxel, a microtubule inhibitor used for hormone-refractory prostate cancer . Its stereochemical configuration (4S,5S) distinguishes it from closely related isomers, which often exhibit divergent biological and chemical properties.
Properties
IUPAC Name |
(4S,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18-,19?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVWUXLRSKRKFZ-ADUPEVMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]([C@H](OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Phenylglycinol Derivatives
The synthesis begins with (1S,2S)-2-hydroxy-1-phenyl-3-butenyl carbamate, where phenylglycinol is protected using Boc anhydride in ethyl acetate under inert conditions. Key parameters include:
Oxazolidine Ring Formation
Cyclization is achieved through hypochlorite-mediated oxidation. A sodium hypochlorite solution (pH 8.5–9.5) is added dropwise at –7°C to 5°C to the Boc-protected intermediate. Critical steps include:
-
Reaction time : 30–90 minutes for hypochlorite addition, followed by 5–20 minutes of stirring.
-
Workup : Neutralization with pyridine and concentration under reduced pressure to isolate a semi-solid intermediate.
-
Purification : Column chromatography (petroleum ether:ethyl acetate) yields 70–88% pure product.
Stereochemical Control Strategies
While the (4S,5R) configuration is well-documented, achieving the (4S,5S) isomer necessitates modifications:
-
Chiral catalysts : Asymmetric induction using cinchona alkaloids or Evans auxiliaries.
-
Low-temperature kinetics : Slower reaction rates at –10°C to 0°C favor thermodynamic control over stereochemistry.
-
Crystallization-induced asymmetric transformation : Recrystallization from hexane/ethyl acetate mixtures enriches the desired diastereomer.
Purification and Analytical Data
Post-synthesis purification ensures pharmaceutical-grade purity:
| Step | Method | Yield | Purity | Chiral Purity |
|---|---|---|---|---|
| Boc Protection | Filtration & washing | 100% | 74% | 98–99% |
| Cyclization | Column chromatography | 70% | 95–97% | 98–99% |
| Final Trituration | Petroleum ether recrystallization | 88% | 99.69% | 99–100% |
Data synthesized from patents and supplier specifications.
Industrial-Scale Adaptations
For bulk production, the process is optimized for cost and efficiency:
-
Solvent recovery : Ethyl acetate is distilled and reused.
-
Hypochlorite concentration : 10–12% w/v to minimize side reactions.
-
Continuous flow systems : Enhanced mixing and temperature control improve consistency.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, sulfonates, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes
Scientific Research Applications
Chemistry
In chemistry, (4S,5S)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism of action of (4S,5S)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
(4S,5R)-3-tert-Butoxycarbonyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid
- Molecular Formula: C₂₂H₂₅NO₆ (identical to the target compound).
- CAS Number : 196404-55-4 .
- Applications : Used as a chiral building block in peptide synthesis and taxane side-chain modifications .
Functional Group Modifications
(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic Acid
- Key Differences : Substitution of the Boc group with a benzoyl moiety (C₆H₅CO-) increases lipophilicity and alters electronic properties.
- Molecular Formula: C₂₄H₂₁NO₅ (molecular weight: 403.43 g/mol) .
- CAS Number : 949023-16-9 .
- Applications : Direct precursor to paclitaxel side chains , critical for anticancer drug synthesis .
(4S,5R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic Acid
- Key Differences : Replacement of the 4-anisyl group with dimethyl substituents at the 2-position reduces steric hindrance.
- Molecular Formula: C₁₇H₂₃NO₅ (molecular weight: 321.37 g/mol) .
- CAS Number : 143527-70-2 .
- Applications : Intermediate in peptidomimetics and constrained peptide design .
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| (4S,5S)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic acid | C₂₂H₂₅NO₆ | 399.44 | Not explicitly listed | Boc, 4-anisyl, phenyl |
| (4S,5R)-3-tert-Butoxycarbonyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid | C₂₂H₂₅NO₆ | 399.44 | 196404-55-4 | Boc, 4-methoxyphenyl, phenyl |
| (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid | C₂₄H₂₁NO₅ | 403.43 | 949023-16-9 | Benzoyl, 4-methoxyphenyl, phenyl |
| (4S,5R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid | C₁₇H₂₃NO₅ | 321.37 | 143527-70-2 | Boc, dimethyl, phenyl |
Research Findings and Critical Analysis
Stereochemical Impact : The (4S,5S) vs. (4S,5R) configurations significantly influence synthetic utility. For example, the (4S,5R)-benzoyl variant is preferred in paclitaxel side-chain synthesis due to its compatibility with taxane ring coupling reactions .
Protecting Group Effects : The Boc group in the target compound enhances stability during solid-phase peptide synthesis (SPPS), whereas the benzoyl variant offers improved solubility in organic solvents .
Biological Activity: None of these compounds exhibit direct therapeutic activity, but their structural roles in drug synthesis underscore their importance. For instance, minor impurities like the target compound require stringent quality control in cabazitaxel production .
Biological Activity
(4S,5S)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid, a member of the oxazolidine family, has garnered attention for its potential biological activities. This compound is characterized by its unique oxazolidine structure, which is known for various pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 399.44 g/mol. The compound features a tert-butoxycarbonyl protecting group and aromatic substituents that enhance its biological profile.
Antimicrobial Activity
The oxazolidine derivatives have been investigated for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against Gram-positive bacteria. For instance:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Linezolid | 2 | Staphylococcus aureus |
| (4S,5S)-Oxazolidine | 16 | Bacillus subtilis |
| Nystatin | 33.3 | Mycobacterium smegmatis |
These findings suggest that this compound may possess similar or enhanced activity due to its structural modifications .
The mechanism of action for oxazolidinones typically involves inhibition of protein synthesis. These compounds bind to the 50S ribosomal subunit, disrupting the initiation complex formation and preventing translation. Specifically, they interact with the A-site pocket of the ribosome's peptidyl transferase center .
Cytotoxicity and Antitumor Activity
Research has indicated that some oxazolidine derivatives may exhibit cytotoxic effects against various cancer cell lines. For example, studies have reported varying IC50 values indicating the concentration required to inhibit cell growth by 50%:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 23 |
| KB3.1 | 23 |
| Mouse Fibroblasts L929 | Not significant |
These results highlight the potential use of this compound in cancer therapy .
Case Studies
- Antibacterial Efficacy : A study on oxazolidinone derivatives demonstrated that modifications at the aromatic ring significantly enhance antibacterial activity against resistant strains of bacteria.
- Cytotoxicity Assessment : In vitro assays revealed that certain oxazolidine derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window.
Q & A
Q. Basic
- Chromatographic methods : Normal-phase silica gel chromatography with gradients of ethyl acetate/hexane (30–70%) effectively removes diastereomeric impurities .
- Recrystallization : Optimize solvent systems (e.g., toluene/hexane) to enhance crystalline purity.
- Storage : Maintain stability by storing the compound under inert conditions (argon atmosphere) at 2–8°C in a desiccator .
How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?
Q. Advanced
- pH-dependent stability : Under acidic conditions (pH < 3), the Boc group hydrolyzes, releasing CO and forming a secondary amine. In basic conditions (pH > 10), ester cleavage may occur.
- Thermal stability : Accelerated stability studies (40–60°C) show decomposition above 80°C, with LC-MS identifying tert-butyl alcohol and oxazolidine ring-opened byproducts .
- Mitigation : Use buffered solutions (pH 6–8) and avoid prolonged exposure to light or moisture to minimize degradation .
What role does this compound play as a chiral auxiliary in asymmetric synthesis?
Advanced
The oxazolidine core serves as a rigid scaffold for asymmetric induction:
- Peptide synthesis : The Boc-protected amine and carboxylic acid enable sequential coupling in solid-phase peptide synthesis (SPPS) .
- Catalytic applications : The (4S,5S) configuration directs stereoselectivity in aldol or Michael additions. For example, coordinate with transition metals (e.g., Cu(II)) to catalyze enantioselective C–C bond formation .
- Protecting group strategy : The Boc group is selectively removed under mild acidic conditions (TFA/DCM), leaving the oxazolidine intact for further functionalization .
How can researchers address low yields in the final coupling step of oxazolidine synthesis?
Advanced
Low yields often stem from steric hindrance or competing side reactions. Solutions include:
- Activation of carboxylic acid : Pre-activate the acid as a mixed anhydride (e.g., with ClCOiPr) to improve reactivity .
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the amine.
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency by 20–30% under controlled microwave irradiation (80–100°C, 30 min) .
What analytical techniques are critical for confirming the compound’s identity and enantiomeric excess (ee)?
Q. Basic
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to determine ee (>99% for high-purity batches) .
- Mass spectrometry : Confirm molecular weight (MW 399.44) via ESI-MS in negative ion mode .
- IR spectroscopy : Key peaks include C=O stretch (1720–1700 cm) for the Boc group and carboxylic acid .
How do researchers mitigate epimerization risks during synthesis or storage?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
